2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated alkene groups and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone by a Hofmann elimination followed by bromination . These methods require specific reaction conditions, such as the use of acetic acid as a solvent and elevated temperatures for the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and various nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid at elevated temperatures.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Bromine for electrophilic substitution and various nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions include benzoic acid from ring contraction and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- involves its interaction with molecular targets through its conjugated alkene and ketone groups. These interactions can lead to various chemical transformations, including ring contractions and substitutions . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
116371-69-8 |
---|---|
Molekularformel |
C19H32O2Sn |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
2-tributylstannyloxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2.3C4H9.Sn/c8-6-4-2-1-3-5-7(6)9;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
PGWGSFWVTVBEJD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.